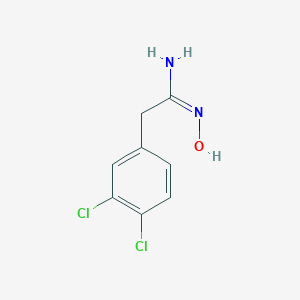
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a chemical compound that belongs to the class of isoxazole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways. It has been found to inhibit the activity of COX-2 by binding to its active site. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole can modulate various biochemical and physiological processes. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, it has been found to protect neurons from oxidative stress-induced damage by reducing the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole in lab experiments is its potent pharmacological effects. It can be used to study various signaling pathways and their role in regulating cellular processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.
Orientations Futures
There are several future directions for the study of 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole. One potential direction is to investigate its potential as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its safety and toxicity in vivo.
In conclusion, 3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent pharmacological effects make it a valuable tool for studying various signaling pathways and their role in regulating cellular processes. Further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity in vivo.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-5-methyl-4-phenylisoxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have shown that it can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Propriétés
Numéro CAS |
181697-19-8 |
|---|---|
Formule moléculaire |
C16H12BrNO |
Poids moléculaire |
314.18 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-methyl-4-phenyl-1,2-oxazole |
InChI |
InChI=1S/C16H12BrNO/c1-11-15(12-5-3-2-4-6-12)16(18-19-11)13-7-9-14(17)10-8-13/h2-10H,1H3 |
Clé InChI |
OTGYRRGOZRCIPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Synonymes |
3-(4-BROMO-PHENYL)-5-METHYL-4-PHENYL-ISOXAZOLE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)
![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)

![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)


![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)

![6,6-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B66973.png)
